2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
This compound, with the systematic name 2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide , belongs to the class of thiadiazole derivatives . It features a pyrimidine core substituted with a chlorobenzyl group, a phenylsulfanyl group, and a pyridin-3-yl moiety. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
The synthetic route for this compound involves several steps:
Esterification: Starting from , esterification with methanol yields the corresponding methyl ester.
Hydrazination: The methyl ester undergoes hydrazination to form the hydrazide intermediate.
Salt Formation and Cyclization: The hydrazide reacts with appropriate reagents to form the target compound, 2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide .
Chemical Reactions Analysis
This compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes could yield the corresponding amines or other reduced derivatives.
Substitution: Substitution reactions at the chlorobenzyl group or the phenylsulfanyl group are possible. Common reagents include hydrazine, reducing agents (such as LiAlH₄), and various electrophiles.
Major products formed from these reactions depend on reaction conditions and substituent positions. Detailed studies are needed to elucidate specific products.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate due to its structural features.
Chemical Biology: Explore its interactions with biological targets.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to cell signaling pathways or enzymatic processes.
Comparison with Similar Compounds
To highlight its uniqueness, let’s compare it with similar compounds:
Similar Compounds: Other thiadiazole derivatives with similar substituents.
Uniqueness: Emphasize any distinctive features or properties.
Properties
Molecular Formula |
C23H17ClN4OS2 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenylsulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H17ClN4OS2/c24-17-10-8-16(9-11-17)15-30-23-26-14-20(31-19-6-2-1-3-7-19)21(28-23)22(29)27-18-5-4-12-25-13-18/h1-14H,15H2,(H,27,29) |
InChI Key |
XBJLEAGJDZEDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CN=CC=C3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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